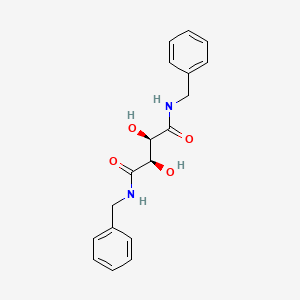

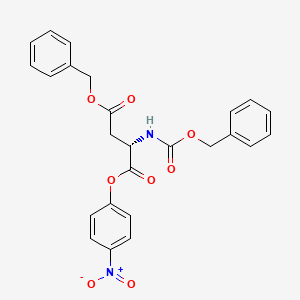

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is a chemical compound that belongs to the class of succinamide derivatives. It has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. The compound exhibits a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Industrial Applications

“(2R,3R)-2,3-Butanediol” has great potential for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas . Its industrial production and usage have been limited by the fairly high cost of its petro-based production .

Bio-Based Production

Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported . Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .

Feedstock Utilization

Several fermentation processes have been tested using feedstocks such as starch, sugar, glycerol, and even lignocellulose as raw materials .

Antifreeze Agent

“(2R,3R)-2,3-Butanediol” can be employed as an antifreeze agent .

Precursor for Chiral Compounds

The optically pure (2R,3R)-2,3-butanediol can be employed as the precursor for producing chiral compounds .

Fuel Additive

It is employed as a fuel additive due to its high combustion value .

Manufacture of Printing Inks, Perfumes, Fumigants, Moistening Agents, Plasticizers

It is also used in the manufacture of printing inks, perfumes, fumigants, moistening agents, plasticizers .

Conversion to Other Chemicals

Furthermore, 2,3-butanediol could be converted to 1,3-butadiene, methyl ethyl ketone (MEK), 2,3-butanediol diester and acetoin .

properties

IUPAC Name |

(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYSAHVLSFBCMN-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@@H]([C@H](C(=O)NCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373925.png)

![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2373933.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)